molecular formula C5H8N2O2S B12117762 (2-Imino-thiazolidin-3-yl)-acetic acid CAS No. 24918-26-1

(2-Imino-thiazolidin-3-yl)-acetic acid

Cat. No.: B12117762
CAS No.: 24918-26-1
M. Wt: 160.20 g/mol
InChI Key: QLTLFBGKRUADQF-UHFFFAOYSA-N
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Description

2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-1,3-thiazolidin-3-yl)acetic acid typically involves the reaction of aziridines with isothiocyanates under Lewis acid-catalyzed conditions. This method ensures high regio- and stereoselectivity . Another approach involves the cyclization of intermediates through 5-exo-dig cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-imino-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of applications in different fields highlight its significance in scientific research .

Properties

CAS No.

24918-26-1

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)acetic acid

InChI

InChI=1S/C5H8N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9)

InChI Key

QLTLFBGKRUADQF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(=O)O

Origin of Product

United States

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